5,7-Dichloro-2-propyl-4-quinolinol
Description
5,7-Dichloro-2-propyl-4-quinolinol is a quinoline derivative characterized by a hydroxyl group (-OH) at position 4, a propyl group at position 2, and chlorine atoms at positions 5 and 6. Quinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural versatility.
Properties
CAS No. |
1070880-06-6 |
|---|---|
Molecular Formula |
C12H11Cl2NO |
Molecular Weight |
256.12 g/mol |
IUPAC Name |
5,7-dichloro-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H11Cl2NO/c1-2-3-8-6-11(16)12-9(14)4-7(13)5-10(12)15-8/h4-6H,2-3H2,1H3,(H,15,16) |
InChI Key |
YKPULPLRDPZHPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-propyl-4-quinolinol typically involves the chlorination of 8-hydroxyquinolineThe reaction mixture is then poured into water, resulting in the precipitation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-2-propyl-4-quinolinol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of different quinolinol derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline and quinolinol derivatives, which can have different functional groups attached depending on the reaction conditions .
Scientific Research Applications
5,7-Dichloro-2-propyl-4-quinolinol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in antimicrobial and anticancer studies, is ongoing.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism by which 5,7-Dichloro-2-propyl-4-quinolinol exerts its effects involves its interaction with specific molecular targets. It is known to act as a bidentate chelator, binding to metal ions that are critical enzyme cofactors. This chelation can inhibit enzyme activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds are structurally related to 5,7-Dichloro-2-propyl-4-quinolinol, differing in substituent positions or functional groups:
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Key Features |
|---|---|---|---|---|
| 5,7-Dichloro-2-propylquinolin-4-amine | 1189106-39-5 | Cl (5,7); NH₂ (4); C₃H₇ (2) | C₁₃H₁₄Cl₂N₂ | Amino group instead of hydroxyl |
| 6,7-Dichloro-2-propyl-4-quinolinol | Not provided | Cl (6,7); OH (4); C₃H₇ (2) | Likely C₁₃H₁₃Cl₂NO | Positional isomer (Cl at 6,7) |
| 5,7-Dimethyl-4-hydroxy-2-propylquinoline | 1070879-99-0 | CH₃ (5,7); OH (4); C₃H₇ (2) | C₁₄H₁₇NO | Methyl vs. chloro substituents |
Key Observations:
Functional Group Impact (Amino vs. Hydroxyl): 5,7-Dichloro-2-propylquinolin-4-amine (CAS 1189106-39-5) replaces the hydroxyl group with an amine (-NH₂) at position 3. Safety data for this compound indicate 100% purity but lack detailed toxicity or first-aid measures .
Positional Isomerism (5,7- vs. 6,7-Dichloro): 6,7-Dichloro-2-propyl-4-quinolinol shares the same functional groups as the target compound but with chlorine atoms at positions 6 and 7.
Substituent Effects (Chloro vs. Methyl): 5,7-Dimethyl-4-hydroxy-2-propylquinoline (CAS 1070879-99-0) replaces chlorine atoms with methyl groups. Methyl substituents are electron-donating, which could increase the electron density of the quinoline ring compared to electron-withdrawing chlorine atoms. This difference may impact acidity (e.g., pKa of the hydroxyl group) and solubility in polar solvents .
Research and Regulatory Gaps
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